Although the mechanism of action of 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine is not directly addressed in the abstracts, its structural resemblance to rimonabant suggests a potential interaction with cannabinoid receptors, specifically as an antagonist. Rimonabant competitively binds to the CB1 receptor, blocking the binding of endogenous cannabinoids like anandamide.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5